molecular formula C30H27BO2S B3111769 2-(6-([1,1'-Biphenyl]-3-yl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1858289-64-1

2-(6-([1,1'-Biphenyl]-3-yl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3111769
CAS No.: 1858289-64-1
M. Wt: 462.4 g/mol
InChI Key: YIQGVICVAGYGBO-UHFFFAOYSA-N
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Description

This compound (CAS: 1858289-64-1) is a boronic ester featuring a dibenzo[b,d]thiophene core substituted with a [1,1'-biphenyl]-3-yl group at the 6-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the 4-position. Its molecular formula is C₃₀H₂₇BO₂S, with a molecular weight of 462.41 g/mol . The dibenzothiophene scaffold provides rigidity and π-conjugation, while the biphenyl substituent enhances steric bulk and electronic delocalization. The pinacol boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a key application in synthesizing conjugated materials for organic electronics or pharmaceuticals.

Hazard statements include H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[6-(3-phenylphenyl)dibenzothiophen-4-yl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27BO2S/c1-29(2)30(3,4)33-31(32-29)26-18-10-17-25-24-16-9-15-23(27(24)34-28(25)26)22-14-8-13-21(19-22)20-11-6-5-7-12-20/h5-19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQGVICVAGYGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C4=C(S3)C(=CC=C4)C5=CC=CC(=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27BO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(6-([1,1'-Biphenyl]-3-yl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1858289-64-1) is a complex organic molecule with significant biological activity. Its molecular formula is C30H27BO2S\text{C}_{30}\text{H}_{27}\text{BO}_2\text{S} and it has a molecular weight of 462.4 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its interactions with critical biological pathways.

Target and Mode of Action
This compound primarily acts as an inhibitor of DNA-dependent protein kinase (DNA-PK) . DNA-PK plays a crucial role in the DNA repair pathway, particularly in the non-homologous end joining (NHEJ) process. By inhibiting DNA-PK, this compound leads to an accumulation of DNA damage within cells, which can result in apoptosis or cell cycle arrest.

Biochemical Pathways Affected
The inhibition of DNA-PK affects several biochemical pathways related to:

  • DNA Repair Mechanisms : Disruption in the repair of double-strand breaks.
  • Cell Cycle Regulation : Potentially leading to increased sensitivity to radiation and certain chemotherapeutic agents.

Biological Activity Data

Parameter Value
Molecular FormulaC30H27BO2S
Molecular Weight462.4 g/mol
Purity≥ 95%
Mechanism of ActionInhibitor of DNA-PK
Key EffectsInduces apoptosis; enhances sensitivity to radiation

Case Studies and Research Findings

  • In Vitro Studies
    Research has demonstrated that the compound effectively inhibits DNA-PK activity in various cancer cell lines. For instance, studies showed that treatment with this compound resulted in increased levels of γH2AX, a marker for DNA double-strand breaks, indicating its efficacy in disrupting DNA repair processes.
  • Cancer Therapeutics
    In a study focused on enhancing the efficacy of radiotherapy in cancer treatment, the combination of this compound with radiation therapy led to significantly improved outcomes in tumor growth inhibition compared to radiation alone. This suggests potential applications as an adjuvant therapy in cancer management.
  • Toxicological Assessments
    Toxicity studies indicated that while the compound effectively inhibits cancer cell proliferation, it also presents challenges regarding selectivity and off-target effects. Further investigations are necessary to optimize its therapeutic index.

Scientific Research Applications

Structural Characteristics

The compound features a dibenzo[b,d]thiophene core known for its stability and electronic properties. The incorporation of a boron-containing dioxaborolane moiety enhances its reactivity and potential utility in various applications. The structural intricacies of this compound allow it to participate in diverse chemical reactions and interactions.

Organic Electronics

One of the primary applications of 2-(6-([1,1'-Biphenyl]-3-yl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in the development of organic electronic materials. Its unique electronic properties make it suitable for:

  • Organic Light Emitting Diodes (OLEDs) : The compound can be utilized in OLEDs due to its ability to form efficient charge transport layers.
  • Organic Photovoltaics (OPVs) : Its structural features may enhance light absorption and energy conversion efficiency in solar cells.

Photonic Devices

The compound's optical properties can be harnessed in photonic devices. Potential applications include:

  • Laser Systems : The compound may serve as a gain medium in laser technologies.
  • Optical Sensors : Its sensitivity to light can be exploited in developing advanced sensing mechanisms.

Catalysis

Due to the presence of the boron moiety, this compound may have applications in catalysis:

  • Cross-Coupling Reactions : It can act as a catalyst or catalyst precursor in Suzuki coupling reactions, facilitating the formation of carbon-carbon bonds.
  • Organocatalysis : The compound could be explored as an organocatalyst in various organic transformations.

Medicinal Chemistry

The unique structure may also lend itself to applications in medicinal chemistry:

  • Drug Development : The compound's reactivity could be harnessed to develop novel pharmaceuticals targeting specific biological pathways.
  • Bioimaging Agents : Its optical properties might be utilized in creating imaging agents for biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of aryl/heteroaryl pinacol boronates. Below is a comparative analysis with structurally related derivatives:

Table 1: Structural and Functional Comparison of Analogous Boronates

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Key Differences vs. Target Compound References
2-(6-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₃₀H₂₇BO₂S 462.41 Biphenyl-4-yl at 6-position 1858289-63-0 Positional isomer : Altered biphenyl regiochemistry (4- vs. 3-yl) affects conjugation and steric interactions.
4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane C₁₅H₁₉BO₂S 274.19 Methyl at 2-position of benzo[b]thiophene 1174298-60-2 Simplified structure : Lacks dibenzothiophene and biphenyl groups; smaller and less conjugated.
2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₂H₁₆BBrO₂ 296.97 Bromine at 3-position of phenyl 594823-67-3 Halogen substituent : Bromine enhances reactivity in cross-coupling but lacks extended π-system.
2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₈H₂₇BO₂ 298.22 Cyclohexyl at 4-position of phenyl N/A Aliphatic substituent : Reduced conjugation; increased hydrophobicity.
2-(3,5-Dichloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₂H₁₄BCl₂FO₂ 307.41 Dichloro-fluoro substitution on phenyl 1092485-88-5 Electron-withdrawing groups : Alters electronic properties for niche coupling applications.

Key Findings

Positional Isomerism : The biphenyl-4-yl analog (CAS: 1858289-63-0) exhibits distinct electronic properties due to altered conjugation pathways compared to the biphenyl-3-yl variant. This impacts solubility and reactivity in cross-coupling reactions .

Heterocycle Complexity : Derivatives like 2-methylbenzo[b]thiophene (CAS: 1174298-60-2) lack the dibenzothiophene core, reducing steric hindrance and π-conjugation, which may limit their utility in optoelectronic materials .

Substituent Effects : Halogenated analogs (e.g., bromo or chloro-fluoro substituents) offer enhanced electrophilicity for Suzuki reactions but sacrifice stability under harsh conditions .

Synthetic Accessibility : The target compound’s synthesis likely parallels methods for similar dibromothiophene derivatives, such as lithium-halogen exchange followed by boronation, as seen in and .

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The synthesis typically involves Suzuki-Miyaura cross-coupling , leveraging the boronic ester moiety. A common approach includes:

  • Step 1: Reacting a halogenated dibenzothiophene derivative (e.g., 4-bromodibenzo[b,d]thiophene) with [1,1'-biphenyl]-3-ylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent like 1,4-dioxane or THF .
  • Step 2: Introducing the dioxaborolane group via reaction with pinacolborane in the presence of a base (e.g., triethylamine) and a palladium catalyst .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol is used to isolate the product.

Q. Key Reaction Conditions

Reagent/CatalystSolventTemperatureYieldReference
Pd(dppf)Cl₂, K₂CO₃1,4-dioxane/H₂O80°C60–75%

Q. What spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Confirms aromatic proton environments and biphenyl/dibenzothiophene integration. For example, methyl groups on the dioxaborolane ring appear as a singlet at δ 1.33–1.34 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₃₀H₂₇BO₂S: 470.18).
  • HPLC : Purity assessment (>95% typical for research-grade material) .

Q. What are the primary applications in organic synthesis?

This compound serves as a boron-containing building block for:

  • Suzuki-Miyaura Couplings : Enables C–C bond formation in complex molecules (e.g., conjugated polymers, pharmaceuticals) .
  • Materials Science : Used in synthesizing organic semiconductors or light-emitting diodes (OLEDs) due to its electron-deficient dibenzothiophene core .

Advanced Questions

Q. How can reaction conditions be optimized for high-yield synthesis in cross-coupling reactions?

  • Catalyst Screening : Pd(dppf)Cl₂ or Pd(PPh₃)₄ often outperform other catalysts (e.g., Pd(OAc)₂) in biphenyl systems .
  • Solvent Effects : Mixed solvents (e.g., 1,4-dioxane/H₂O 4:1) enhance solubility of boronic esters and reduce side reactions .
  • Temperature Control : Heating at 80–100°C for 12–24 hours ensures complete conversion .
  • Additives : Use of K₂CO₃ or Cs₂CO₃ as a base improves coupling efficiency by stabilizing the boronate intermediate .

Q. Example Optimization Table

ParameterOptimal ConditionImpact on Yield
CatalystPd(dppf)Cl₂+15–20% vs. Pd(OAc)₂
BaseCs₂CO₃Improved solubility
Reaction Time18 hoursBalances conversion vs. decomposition

Q. How does the electronic structure of the dibenzothiophene moiety influence reactivity?

The dibenzothiophene core is electron-deficient, which:

  • Enhances electrophilicity at the boronate site, accelerating transmetallation in Suzuki couplings.
  • Stabilizes intermediates via π-conjugation, reducing undesired protodeboronation .
  • Steric Effects : The biphenyl group at the 6-position creates steric hindrance, requiring bulky ligands (e.g., XPhos) to prevent catalyst poisoning .

Q. What strategies mitigate stability challenges during storage?

  • Moisture Control : Store under inert gas (N₂/Ar) with molecular sieves to prevent hydrolysis of the dioxaborolane ring .
  • Temperature : –20°C in amber vials to slow oxidative degradation.
  • Stability Testing : Regular HPLC analysis detects decomposition products (e.g., free boronic acid) .

Q. How can computational methods predict reactivity in novel reactions?

  • DFT Calculations : Model transition states in Suzuki couplings to predict regioselectivity (e.g., para vs. ortho coupling on biphenyl) .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., THF vs. toluene) .

Q. What contradictions exist in reported data, and how can they be resolved?

  • Yield Variability : Some studies report 60–75% yields , while others note lower yields (40–50%) under similar conditions. This discrepancy may arise from trace oxygen or moisture. Resolution: Strict inert-atmosphere protocols .
  • Byproduct Formation : Competing homocoupling can occur if Pd catalysts are not properly ligated. Mitigation: Use excess boronic acid and monitor reaction progress via TLC .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-([1,1'-Biphenyl]-3-yl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(6-([1,1'-Biphenyl]-3-yl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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